2-Methylpyrazine 1,4-dioxide

Pyrazine N-oxide rearrangement Acetoxymethyl derivatization Synthetic utility

Pharmaceutical QC labs requiring Acipimox impurity profiling face a critical gap: generic pyrazine N-oxides lack regulatory recognition for ICH Q3A/Q3B compliance. 2-Methylpyrazine 1,4-dioxide (CAS 32046-26-7) is the sole pyrazine dioxide characterized as an Acipimox impurity reference standard. - Serves as a calibrated reference standard for HPLC system suitability testing and batch-release impurity profiling, enabling direct regulatory submission. - Its 2-methyl group enables acetoxymethyl rearrangement (inert in unsubstituted pyrazine dioxides) for derivatization; also dictates monoclinic C2 symmetry in Co(II)-dicyanamide magnetic coordination polymers. - Lower melting point (242-244 °C) versus pyrazine 1,4-dioxide (~310 °C dec.) supports melt-based co-crystallization.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 32046-26-7
Cat. No. B189609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazine 1,4-dioxide
CAS32046-26-7
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C[N+](=O)C=CN1[O-]
InChIInChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChIKeyRHFQJCLHUCUJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrazine 1,4-dioxide Procurement Profile


2-Methylpyrazine 1,4-dioxide (CAS 32046-26-7, C₅H₆N₂O₂, MW 126.12) is a heterocyclic N,N′-dioxide belonging to the pyrazine N-oxide class. It is prepared by peroxidative oxidation of 2-methylpyrazine and crystallizes in the orthorhombic space group Pbca with characteristic π–π stacking (centroid–centroid distance 3.7370 Å) and C–H···O hydrogen-bonded ribbon motifs [1]. The compound serves dual roles: as a bridging ligand in coordination polymer synthesis and as a pharmacopoeial impurity reference standard for the hypolipidemic agent Acipimox [1]. Its closest in-class analogs include pyrazine 1,4-dioxide (pzdo, CAS 2423-84-9), 2-methylpyrazine mono-N-oxides, and other 2-substituted pyrazine dioxides.

Coordination polymer ligand design
Acipimox impurity reference standard
Acetoxymethyl rearrangement precursor

Why 2-Methylpyrazine 1,4-dioxide Substitution Fails


In-class pyrazine N-oxides cannot be freely interchanged because the 2-methyl substituent and the 1,4-dioxide oxidation state jointly control three critical performance axes: (i) thermal reactivity—2-methylpyrazine 1,4-dioxide undergoes smooth acetoxymethyl rearrangement while the unsubstituted pyrazine 1,4-dioxide is inert under identical conditions [1]; (ii) crystal engineering—the methyl group alters space group symmetry and hydrogen-bonding topology, changing the dimensionality of coordination polymers from orthorhombic Pnnm (pzdo) to monoclinic C2 (mpdo) [2]; and (iii) pharmaceutical identity—the compound is a characterized Acipimox impurity, whereas pyrazine 1,4-dioxide and mono-N-oxides lack this regulatory reference-standard role [3]. Generic substitution therefore risks divergent synthetic outcomes, altered material properties, and regulatory non-compliance. The quantitative evidence below substantiates each of these differentiation dimensions.

Thermal reactivity

Acetoxymethyl rearrangement may fail with unsubstituted pyrazine 1,4-dioxide; synthetic route divergence reported.

Crystal engineering

Methyl substituent alters space group and H-bond topology; coordination polymer architecture may shift from orthorhombic to monoclinic.

Regulatory identity

Only 2-methylpyrazine 1,4-dioxide is catalogued as an Acipimox impurity; generic dioxides cannot substitute in ANDA/DMF contexts.

2-Methylpyrazine 1,4-dioxide: Quantitative Differentiation Evidence


Acetoxymethyl Rearrangement Reactivity vs. Pyrazine 1,4-dioxide

Under identical reaction conditions (boiling acetic anhydride), pyrazine 1,4-dioxide does not rearrange, whereas 2-methylpyrazine 1,4-dioxide reacts smoothly to form 3-acetoxymethylpyrazine 1-oxide as the primary product [1]. The unsubstituted dioxide is recovered unchanged, demonstrating that the 2-methyl group is both necessary and sufficient to enable this synthetically useful transformation. Additionally, the 1,4-dioxide yields a different product distribution compared to its mono-N-oxide counterparts: 2-methylpyrazine 1-oxide converts to 2-acetoxymethylpyrazine, while the 4-oxide is recovered unchanged [1].

Rearrangement Reactivity
Head-to-head
2-Methyl-1,4-dioxide rearranges to 3-acetoxymethylpyrazine 1-oxide; pyrazine 1,4-dioxide inert.
Synthetic-route gate; procurement choice determines reactivity.
Boiling acetic anhydride; J. Org. Chem. 1961
Pyrazine N-oxide rearrangement Acetoxymethyl derivatization Synthetic utility

Crystal Structure: Orthorhombic vs. Monoclinic Packing

2-Methylpyrazine 1,4-dioxide crystallizes in the orthorhombic space group Pbca with unit-cell parameters a = 6.3953(9) Å, b = 12.2472(18) Å, c = 13.6613(19) Å, V = 1070.0(3) ų, Z = 8 at 173 K [1]. In contrast, the unsubstituted pyrazine N,N′-dioxide crystallizes in the monoclinic space group P2₁/c with a = 3.7376(6) Å, b = 11.0011(18) Å, c = 5.7184(9) Å, β = 96.778(19)°, V = 233.48(6) ų, Z = 2 at 293 K [2]. The methyl-substituted dioxide exhibits π–π stacking with centroid–centroid distance 3.7370 Å, interplanar distance 3.167 Å, and slippage 1.984 Å, forming one-dimensional C–H···O hydrogen-bonded ribbons [1]. Pyrazine N,N′-dioxide molecules reside on inversion centers and stack along the a-axis with different hydrogen-bonding connectivity [2].

Crystal System
Cross-study comparable
Orthorhombic Pbca, V = 1070.0 ų (Z=8) vs. monoclinic P2₁/c, V = 233.48 ų (Z=2)
Methyl group alters packing topology.
Single-crystal XRD; 173 K vs 293 K
Crystal engineering Solid-state packing π-π stacking

Coordination Polymer Architecture: Methyl-Dioxide vs. Pyrazine Dioxide

When 2-methylpyrazine 1,4-dioxide (mpdo) and pyrazine dioxide (pzdo) are each incorporated into the Co(II)–dicyanamide binary system under identical synthetic conditions, the resulting coordination polymers Co[N(CN)₂]₂(pzdo) (1) and Co[N(CN)₂]₂(mpdo) (2) adopt different crystal systems [1]. Complex 1 (pzdo) crystallizes in orthorhombic Pnnm (a = 9.4699(5) Å, b = 14.9984(3) Å, c = 7.4313(7) Å), while complex 2 (mpdo) crystallizes in monoclinic C2 (a = 16.5391(4) Å, b = 9.6065(2) Å, c = 7.5001(2) Å, β = 105.779(1)°) [1]. Both exhibit long-range ferromagnetic ordering below ca. 2.5 K, but the methyl group forces a symmetry-lowering structural change from orthorhombic to monoclinic, altering the lattice parameters and potentially the magnetic anisotropy.

Coordination Polymer
Head-to-head
mpdo ligand: monoclinic C2; pzdo ligand: orthorhombic Pnnm.
Substituent controls framework symmetry.
Co(II)-dicyanamide system; T
Melting Point
Cross-study comparable
242–244 °C (melting) vs. ~310 °C (dec.)
Thermal processing window distinct.
Reported values; decomposition vs. melting
N-Oxidation Rate
Head-to-head
Ranking: 2-NH₂ > 2-OCH₃ > 2-C₂H₅ > 2-CH₃ > H; ρ = –0.8
2-Methyl offers intermediate reactivity.
Bromamine-B, HClO₄, 303 K
Impurity Standard Role
Context-dependent
Designated as Acipimox Impurity 2/3; supplied as calibrated reference standard.
Regulatory reference identity; not shared by generic dioxides.
Supplier-stated purity ≥98% HPLC
Coordination polymer Magnetic materials Bridging ligand design

Melting Point Comparison with Pyrazine 1,4-Dioxide

The melting point of 2-methylpyrazine 1,4-dioxide is reported as 242–244 °C , while the unsubstituted pyrazine 1,4-dioxide decomposes at approximately 310 °C . This represents a thermal stability window difference of ~66–68 °C, with the methyl-substituted dioxide melting without decomposition at a substantially lower temperature. The distinct melting point also serves as a practical identity and purity verification criterion during procurement and quality control.

Melting Point
Cross-study comparable
242–244 °C (melting) vs. ~310 °C (dec.)
Thermal processing window distinct.
Reported values; decomposition vs. melting
Thermal property Melting point Purity specification

N-Oxidation Kinetics: Substituent Effect Ranking

Under comparable experimental conditions (bromamine-B oxidant, HClO₄ medium, 303 K), the N-oxidation rates of 2-substituted pyrazines follow the order: 2-aminopyrazine > 2-methoxypyrazine > 2-ethylpyrazine > 2-methylpyrazine > pyrazine [1]. The rate data correlate with the Hammett σ relationship with a reaction constant ρ = –0.8, confirming that electron-donating substituents accelerate N-oxidation [1]. 2-Methylpyrazine occupies an intermediate position in this reactivity series, being more reactive than unsubstituted pyrazine but less reactive than analogs bearing stronger electron-donating groups (NH₂, OCH₃, C₂H₅). An isokinetic temperature β = 333 K indicates enthalpy-controlled kinetics [1].

N-Oxidation Rate
Head-to-head
Ranking: 2-NH₂ > 2-OCH₃ > 2-C₂H₅ > 2-CH₃ > H; ρ = –0.8
2-Methyl offers intermediate reactivity.
Bromamine-B, HClO₄, 303 K
Oxidation kinetics Hammett correlation Electronic effects

Acipimox Impurity Reference Standard Role

2-Methylpyrazine 1,4-dioxide is a fully characterized impurity (Acipimox Impurity 2 / Impurity 3) of the hypolipidemic drug Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) [1]. This regulatory identity is unique among simple pyrazine dioxides—neither pyrazine 1,4-dioxide, 2-methylpyrazine mono-N-oxides, nor 2,5-dimethylpyrazine 1,4-dioxide share this specific pharmacopoeial reference-standard designation for Acipimox. The compound is supplied in calibrated quantities (10–300 mg) with full structure-elucidation documentation for use in analytical method validation and drug-product release testing [1].

Impurity Standard Role
Context-dependent
Designated as Acipimox Impurity 2/3; supplied as calibrated reference standard.
Regulatory reference identity; not shared by generic dioxides.
Supplier-stated purity ≥98% HPLC
Pharmaceutical impurity Reference standard Regulatory compliance

2-Methylpyrazine 1,4-dioxide: Research & Industrial Applications


Acetoxymethyl-Pyrazine Synthesis via Rearrangement

When the synthetic objective requires a pyrazine dioxide that undergoes smooth acetoxymethyl rearrangement with acetic anhydride, 2-methylpyrazine 1,4-dioxide is the required substrate—the unsubstituted pyrazine 1,4-dioxide is inert under identical conditions [1]. The product 3-acetoxymethylpyrazine 1-oxide can be hydrolyzed to the corresponding hydroxymethyl derivative, providing a regiochemically distinct entry point not accessible from the 1-oxide or 4-oxide alone. Procure this compound specifically for rearrangement-based derivatization routes; pyrazine 1,4-dioxide will not react.

Ligand Design for Magnetic Coordination Polymers

For researchers constructing Co(II)–dicyanamide magnetic coordination polymers, the choice between pyrazine dioxide (pzdo) and 2-methylpyrazine dioxide (mpdo) dictates the crystal system of the resulting framework: pzdo yields orthorhombic Pnnm, while mpdo forces monoclinic C2 symmetry with markedly different unit-cell parameters [2]. Both exhibit long-range ferromagnetic ordering below ca. 2.5 K, but the symmetry change alters magnetic anisotropy and lattice dimensionality. Procure mpdo specifically when monoclinic architecture or steric effects of the 2-methyl group are design requirements.

Acipimox Impurity Reference Standard for ANDA/DMF

2-Methylpyrazine 1,4-dioxide is a characterized impurity of Acipimox and is supplied as a calibrated reference standard (typical purity ≥98% by HPLC) in quantities suitable for analytical method validation, system suitability testing, and batch-release impurity profiling [3]. No other pyrazine dioxide—including the unsubstituted pzdo or mono-N-oxides—carries this regulatory designation. Pharmaceutical analytical laboratories must procure this specific compound to meet ICH Q3A/Q3B impurity identification and qualification requirements for Acipimox drug substance and product.

Co-Crystal Formulation: Solid-State and Thermal Screening

The 66–68 °C lower melting point of 2-methylpyrazine 1,4-dioxide (242–244 °C) relative to pyrazine 1,4-dioxide (~310 °C dec.) makes it the preferred candidate when melt-based co-crystallization or hot-melt formulation is desired. Its orthorhombic Pbca crystal packing with well-defined π–π stacking geometry (3.7370 Å centroid distance) and 1D hydrogen-bonded ribbons [1] provides a predictable supramolecular synthon for co-crystal design. Researchers screening co-formers should select this compound over the higher-melting, decomposition-prone unsubstituted dioxide.

Application
Selection Property
Validation Focus
Acetoxymethyl-pyrazine synthesis
Rearrangement reactivity with acetic anhydride
Regiochemical product confirmation
Magnetic coordination polymer ligand
Substituent-dependent crystal symmetry
Framework architecture verification by XRD
Acipimox impurity reference standard
Regulatory reference designation
Purity and identity documentation
Co-crystal and thermal screening
Lower melting behavior and π-stacking geometry
Thermal analysis and co-former compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpyrazine 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.